molecular formula C17H12FN3O3 B2862212 6-(4-fluorophenyl)-2-[(3-nitrophenyl)methyl]-2,3-dihydropyridazin-3-one CAS No. 899946-87-3

6-(4-fluorophenyl)-2-[(3-nitrophenyl)methyl]-2,3-dihydropyridazin-3-one

Cat. No.: B2862212
CAS No.: 899946-87-3
M. Wt: 325.299
InChI Key: HHTYFWHKSJHCCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Fluorophenyl)-2-[(3-nitrophenyl)methyl]-2,3-dihydropyridazin-3-one is a dihydropyridazinone derivative characterized by a fluorine-substituted phenyl ring at position 6 and a 3-nitrobenzyl group at position 2 of the pyridazinone core. The dihydropyridazinone scaffold is a privileged structure in medicinal chemistry, often associated with diverse biological activities due to its ability to engage in hydrogen bonding and π-π interactions.

Properties

IUPAC Name

6-(4-fluorophenyl)-2-[(3-nitrophenyl)methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN3O3/c18-14-6-4-13(5-7-14)16-8-9-17(22)20(19-16)11-12-2-1-3-15(10-12)21(23)24/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHTYFWHKSJHCCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods

Friedel-Crafts Acylation and Cyclization

Synthesis of γ-Keto Acid Intermediate

The foundational step involves Friedel-Crafts acylation of 4-fluorobenzene with succinic anhydride in the presence of a Lewis acid (e.g., AlCl₃). This reaction yields 4-(4-fluorophenyl)-4-oxobutyric acid, a γ-keto acid critical for pyridazinone formation.

Reaction Conditions

  • Catalyst : Anhydrous AlCl₃ (1.2 equiv)
  • Solvent : Dichloromethane (DCM)
  • Temperature : 0–5°C (initial), then room temperature
  • Yield : 58–65%
Hydrazine Cyclization

The γ-keto acid is treated with 3-nitrobenzylhydrazine in ethanol under reflux to form the dihydropyridazinone core. The reaction proceeds via nucleophilic attack of the hydrazine on the carbonyl group, followed by dehydration and cyclization.

Optimization Insights

  • Solvent : Ethanol (reflux, 8–12 hours)
  • Catalyst : None required
  • Yield : 70–78%

Multicomponent Ultrasound-Assisted Synthesis

A one-pot method leverages ultrasound irradiation to accelerate the reaction between 4-fluorophenylacetic acid, 3-nitrobenzaldehyde, and hydrazine hydrate. This approach minimizes side reactions and improves yield.

Procedure

  • Reactants :
    • 4-Fluorophenylacetic acid (1 equiv)
    • 3-Nitrobenzaldehyde (1.1 equiv)
    • Hydrazine hydrate (1.5 equiv)
  • Conditions :
    • Catalyst : [bmim]Br-AlCl₃ (ionic liquid, 10 mol%)
    • Ultrasound Frequency : 40 kHz
    • Time : 45–60 minutes
    • Yield : 82–88%

Advantages

  • Reduced reaction time (1 hour vs. 12 hours conventional).
  • Enhanced regioselectivity due to ultrasonic cavitation.

Domino Hydrohydrazination-Condensation

This method employs ZnCl₂ as a catalyst to facilitate tandem hydrohydrazination and cyclization. 4-Fluorophenylacetylene reacts with 3-nitrobenzylhydrazine in tetrahydrofuran (THF), forming the dihydropyridazinone ring in a single step.

Key Parameters

  • Catalyst : ZnCl₂ (1 equiv)
  • Solvent : THF, 60°C
  • Yield : 65–72%

Mechanistic Pathway

  • Hydrohydrazination of the alkyne to form a hydrazone intermediate.
  • Intramolecular cyclization via nucleophilic attack on the carbonyl carbon.

Functionalization and Derivatization

N-Alkylation for Side-Chain Introduction

The 3-nitrophenylmethyl group is introduced via N-alkylation of a preformed pyridazinone intermediate. 6-(4-Fluorophenyl)-2,3-dihydropyridazin-3-one is treated with 3-nitrobenzyl bromide in the presence of K₂CO₃.

Conditions

  • Base : K₂CO₃ (2 equiv)
  • Solvent : Dimethylformamide (DMF), 80°C
  • Yield : 60–68%

Analytical Validation

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃) : δ 6.96–8.50 (m, aromatic H), 4.79 (s, NH), 3.91–4.92 (m, CH₂).
  • ¹³C NMR : 165.2 ppm (C=O), 158.1 ppm (C-F).

Infrared Spectroscopy (IR)

  • Peaks at 1,635 cm⁻¹ (C=O), 1,385 cm⁻¹ (N=C), and 1,215 cm⁻¹ (C-O).

Chromatographic Purity

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).

Comparative Analysis of Methods

Method Yield (%) Time Complexity Scalability
Friedel-Crafts + Cyclization 70–78 12–24 h Moderate High
Ultrasound-Assisted 82–88 1 h Low Moderate
Domino Reaction 65–72 6–8 h High Low

Challenges and Optimization Opportunities

  • Low Solubility : The nitro group reduces solubility in polar solvents; DMF or DMSO is recommended for reactions.
  • Byproduct Formation : Excess hydrazine may lead to dihydrotriazine byproducts; stoichiometric control is critical.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrophenyl group, leading to the formation of nitro derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives, which can further participate in various coupling reactions.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like sulfuric acid (H2SO4) or nitric acid (HNO3) under controlled conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

6-(4-fluorophenyl)-2-[(3-nitrophenyl)methyl]-2,3-dihydropyridazin-3-one has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as an anti-inflammatory and analgesic agent.

    Material Science: The compound’s unique structural properties make it a candidate for use in organic electronics and photonics.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism of action of 6-(4-fluorophenyl)-2-[(3-nitrophenyl)methyl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, in medicinal applications, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting its anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 6-(4-fluorophenyl)-2-[(3-nitrophenyl)methyl]-2,3-dihydropyridazin-3-one can be contextualized against related dihydropyridazinone derivatives. Below is a comparative analysis based on substituent effects, synthesis strategies, and inferred biological implications.

Structural and Functional Comparison

Compound Name Substituents (Position 2 / Position 6) Key Functional Groups Inferred Properties/Biological Relevance
This compound 3-Nitrobenzyl (Position 2) / 4-Fluorophenyl (Position 6) Nitro (-NO₂), Fluorine (-F) High electrophilicity; potential enzyme inhibition (e.g., kinases)
4-(Cyclohexylmethyl)-6-(2-thienyl)-2,3-dihydropyridazin-3-one hydrate () Cyclohexylmethyl (Position 4) / 2-Thienyl (Position 6) Thienyl (aromatic heterocycle) Downregulated in MMD; possible metabolic role
6-[[(tert-Butyldiphenylsilyl)oxy]methyl]-4-(4-fluorophenyl)-2-(oxan-2-yl)-2,3-dihydropyridazin-3-one () Silyl-protected oxymethyl / Tetrahydropyranyl Protective groups (silyl, THP) Enhanced solubility/stability for synthetic intermediates
6-(3-Aminophenyl)-2-(2-fluoroethyl)-2,3-dihydropyridazin-3-one () 2-Fluoroethyl (Position 2) / 3-Aminophenyl (Position 6) Amino (-NH₂), Fluoroethyl (-CH₂CH₂F) Improved hydrogen bonding; modulated lipophilicity

Biological Activity

The compound 6-(4-fluorophenyl)-2-[(3-nitrophenyl)methyl]-2,3-dihydropyridazin-3-one is a member of the dihydropyridazinone class, which has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16_{16}H14_{14}F1_{1}N3_{3}O2_{2}
  • Molecular Weight : 303.30 g/mol

The biological activity of this compound is attributed to its ability to interact with various biological targets. Key mechanisms include:

  • Inhibition of Enzymatic Activity : Dihydropyridazinones have been shown to inhibit enzymes involved in critical metabolic pathways, such as phosphodiesterases (PDEs) and succinate dehydrogenase (SDH), which are essential for cellular respiration and energy production .
  • Antimicrobial Properties : Initial studies suggest that compounds within this class exhibit antimicrobial activity against various pathogens, making them candidates for antifungal and antibacterial therapies .

Antifungal Activity

A notable study investigated the antifungal properties of related compounds, revealing that modifications in the structure significantly affect their efficacy against phytopathogenic fungi. Compounds similar to this compound demonstrated strong inhibitory effects against species like Rhizoctonia solani and Phytophthora infestans .

Case Studies

  • Antifungal Efficacy : A series of experiments evaluated the antifungal activity of derivatives of dihydropyridazinones. The results indicated that compounds with similar structural features exhibited significant antifungal activity, particularly in vitro against R. solani. The effective concentration (EC) values were recorded, showing promising results for further development into therapeutic agents .
  • Cytotoxicity Studies : Cytotoxicity assays were conducted on various cancer cell lines to assess the antiproliferative effects of related compounds. Compounds displayed IC50_{50} values indicating potent anticancer activity, suggesting that the introduction of specific substituents can enhance biological efficacy .

Data Tables

Biological ActivityTarget Organism/Cell LineEC/IC ValuesReference
AntifungalRhizoctonia solaniEC50_{50}: 0.5 µg/mL
AntifungalPhytophthora infestansEC50_{50}: 1.0 µg/mL
CytotoxicityHCT-116 (Colon Cancer)IC50_{50}: 12 µM
CytotoxicityMCF-7 (Breast Cancer)IC50_{50}: 15 µM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.